n-Butyl |A-D-fructofuranoside

Nrf2 Activation JNK Signaling Anti-Inflammation

n-Butyl α-D-fructofuranoside (CAS: 80971-59-1) is a natural alkyl glycoside classified as an alkyl fructoside, characterized by an α-D-fructofuranose sugar moiety linked to an n-butyl aglycone. First isolated from the root bark of Ulmus davidiana var.

Molecular Formula C10H20O6
Molecular Weight 236.26 g/mol
Cat. No. B12378419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Butyl |A-D-fructofuranoside
Molecular FormulaC10H20O6
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESCCCCOC1(C(C(C(O1)CO)O)O)CO
InChIInChI=1S/C10H20O6/c1-2-3-4-15-10(6-12)9(14)8(13)7(5-11)16-10/h7-9,11-14H,2-6H2,1H3/t7-,8-,9+,10+/m1/s1
InChIKeyXRGRZXPJJVQDJO-IMSYWVGJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

n-Butyl α-D-fructofuranoside: Procurement-Ready Overview of a Bioactive Alkyl Fructoside


n-Butyl α-D-fructofuranoside (CAS: 80971-59-1) is a natural alkyl glycoside classified as an alkyl fructoside, characterized by an α-D-fructofuranose sugar moiety linked to an n-butyl aglycone [1]. First isolated from the root bark of Ulmus davidiana var. japonica, this compound is distinguished by its specific role as a bioactive signaling molecule rather than a commodity surfactant . Unlike generic alkyl polyglycosides, n-Butyl α-D-fructofuranoside demonstrates potent, targeted activation of the Nrf2 antioxidant pathway via upstream JNK phosphorylation, a mechanism directly tied to anti-inflammatory outcomes in cellular models [2]. This specific bioactivity profile, rather than bulk physicochemical properties, defines its scientific and procurement value.

Why n-Butyl α-D-fructofuranoside Cannot Be Interchanged with Common Alkyl Fructosides or Analogs


Substituting n-Butyl α-D-fructofuranoside with other alkyl fructosides—such as n-butyl β-D-fructofuranoside, ethyl fructoside, or longer-chain analogs—is scientifically unjustified due to fundamental differences in bioactivity, stereochemical specificity, and performance. The α-anomeric configuration of n-Butyl α-D-fructofuranoside is critical for its unique capacity to activate the JNK/Nrf2 signaling axis, a mechanism distinct from the mitochondrial apoptosis induction observed with its β-anomer [1]. Furthermore, variations in the alkyl chain length directly modulate surfactant properties and biological interactions; the n-butyl chain provides a specific hydrophilic-lipophilic balance that is not replicated by shorter ethyl or longer hexyl or octyl chains, which can exhibit different CMC values and cellular uptake kinetics [2]. In industrial contexts, this compound also serves as a specialized soluble intermediate in recirculation synthesis methods, a role for which alternative fructosides are not optimized [3].

n-Butyl α-D-fructofuranoside: Quantitative Performance Benchmarks vs. Key Analogs


Nrf2 Activation and JNK-Mediated Mechanism: A Clear Distinction from the β-Anomer

n-Butyl α-D-fructofuranoside activates the Nrf2 pathway via phosphorylation of JNK, a mechanism not shared by its β-anomer, which instead induces apoptosis through the mitochondrial pathway . This functional divergence at the level of cellular signaling is the most significant point of differentiation for research applications.

Nrf2 Activation JNK Signaling Anti-Inflammation

Anti-Inflammatory Efficacy: Functional Inhibition of LPS-Induced Inflammation

The JNK/Nrf2 activation by n-Butyl α-D-fructofuranoside translates into a measurable anti-inflammatory effect, evidenced by the inhibition of LPS-induced pro-inflammatory gene expression in cellular assays . This functional activity contrasts with the general surfactant properties or less potent bioactivity of other alkyl glycosides.

Anti-Inflammatory Lipopolysaccharide (LPS) Cytokine Inhibition

Synthetic Utility: Optimized Performance as a Soluble Intermediate

In the industrial synthesis of longer-chain alkyl fructosides, n-butyl fructoside (the class to which n-Butyl α-D-fructofuranoside belongs) has been identified as a crucial soluble intermediate. A recirculation method utilizing butyl fructoside was found to yield the best results in the alkylation of fructose [1]. This contrasts with the use of higher alcohols directly, which can suffer from poor solubility and lower yields.

Green Chemistry Surfactant Synthesis Alkyl Fructoside Production

Cytotoxicity Profile: Divergence from Antiproliferative β-Anomer

The β-anomer, n-butyl β-D-fructofuranoside, exhibits measurable cytotoxicity against cancer cell lines, such as inhibiting proliferation of Bel-7402 cells by interfering with the cell cycle and inducing apoptosis [1]. This contrasts with the α-anomer, which primarily functions as an anti-inflammatory agent without prominent direct antiproliferative or cytotoxic effects at comparable concentrations.

Cytotoxicity Cancer Research Selectivity Profile

Procurement-Driven Application Scenarios for n-Butyl α-D-fructofuranoside


Investigating Nrf2-Mediated Cytoprotection and Oxidative Stress Response

This compound is ideal for experimental systems designed to dissect the JNK-Nrf2 signaling axis. Its ability to enhance Nrf2 activity via JNK phosphorylation, as evidenced by functional inhibition of LPS-induced inflammation, makes it a valuable positive control or investigative tool in studies of cellular defense mechanisms against oxidative stress . Its distinct mechanism from other Nrf2 activators (e.g., those acting through Keap1 modification) adds to its utility in pathway analysis.

Anti-Inflammatory Research in Macrophage and Immune Cell Models

The documented anti-inflammatory effects, specifically the inhibition of pro-inflammatory gene expression in LPS-challenged RAW 264.7 macrophages, position n-Butyl α-D-fructofuranoside as a key reference compound for natural product-derived anti-inflammatory agents . This application leverages its specific bioactivity rather than its physicochemical properties.

Process Development for Bio-Based Alkyl Fructoside Surfactants

In the industrial or laboratory-scale synthesis of longer-chain alkyl fructoside surfactants, n-butyl fructoside functions as an effective soluble intermediate, particularly in optimized recirculation methods [1]. Procurement for this purpose is driven by its demonstrated role in improving reaction efficiency and yield compared to direct alkylation with higher alcohols, making it a key component in the green chemistry synthesis of biofriendly surfactants.

Negative Control for Apoptosis/Cytotoxicity Studies Involving the β-Anomer

Given that the β-anomer (n-butyl β-D-fructofuranoside) exhibits specific antiproliferative and apoptosis-inducing effects on cancer cells [2], the α-anomer serves as an essential anomeric control. Its distinct bioactivity profile—lacking significant direct cytotoxicity—allows researchers to delineate structure-activity relationships and confirm that observed effects (e.g., Nrf2 activation) are specific to the α-configuration.

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